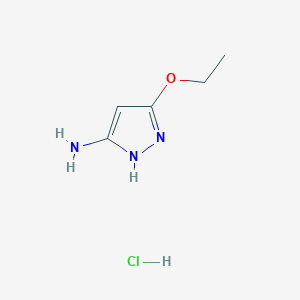
1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BPAP, and it has been studied extensively for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of BPAP is not fully understood, but it is thought to act as a dopamine receptor agonist. BPAP may also affect other neurotransmitter systems, such as serotonin and norepinephrine, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPAP has been found to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. Additionally, BPAP has been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy. BPAP has also been found to have antidepressant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPAP in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on BPAP. One area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects or limitations. Finally, BPAP could be studied for its potential use in other neurological conditions, such as Alzheimer's disease or schizophrenia.
Métodos De Síntesis
The synthesis of BPAP involves several steps, beginning with the reaction of piperazine with benzhydrol to form 4-benzhydrylpiperazine. This compound is then reacted with tert-pentyl bromide to produce 1-(4-benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propane. Finally, this compound is reacted with hydrochloric acid to form the dihydrochloride salt of BPAP.
Aplicaciones Científicas De Investigación
BPAP has been studied for its potential therapeutic applications in several areas, including depression, Parkinson's disease, and narcolepsy. In animal studies, BPAP has shown antidepressant effects and has been found to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. Additionally, BPAP has been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy.
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2.2ClH/c1-4-25(2,3)29-20-23(28)19-26-15-17-27(18-16-26)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22;;/h5-14,23-24,28H,4,15-20H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPTYHSLLAZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2922843.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)



![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)
![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)
